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Compound of Interest

Compound Name: (Dibutylsulfamoyl)amine

CAS No.: 53892-25-4

Cat. No.: B3005581

Get Quote

Executive Summary
(Dibutylsulfamoyl)amine (CAS: 53892-25-4), chemically distinct from its symmetric isomer

-dibutylsulfamide, represents a critical scaffold in medicinal chemistry and process engineering.
As an unsymmetrical sulfamide (

), it serves as a "chimeric" functionality—bridging the lipophilicity of the dibutyl chain with the
polar, hydrogen-bond-donating capacity of the primary sulfamoyl group. This guide details its
physicochemical profile, validated synthesis protocols, and reactivity patterns for researchers in
drug discovery and electrolyte development.

Chemical Identity & Structural Analysis
The compound consists of a sulfonyl group core flanked by a tertiary amine (dibutylamine) and

a primary amine. This asymmetry creates a distinct dipole moment and reactivity profile

compared to symmetric sulfamides.
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Property Data

IUPAC Name -Dibutylsulfamide

Common Synonyms
(Dibutylsulfamoyl)amine; Sulfamic acid

dibutylamide

CAS Registry Number 53892-25-4

Molecular Formula

Molecular Weight 208.32 g/mol

SMILES CCCCN(CCCC)S(=O)(=O)N

InChI Key PXWQVVOOBZJSDM-UHFFFAOYSA-N

Structural Logic & Dipole Orientation
The molecule features a tetrahedral sulfur center. The

-dibutyl moiety acts as a steric shield, imparting significant lipophilicity (hydrophobic anchor),
while the

group remains accessible for hydrogen bonding (donor) or further derivatization.

Sulfur (S)
Tetrahedral Core

Primary Amine (-NH2)
(Reactive/H-Bond Donor)

Electronic PullN,N-Dibutyl Group
(Lipophilic Shield)

Steric Bulk

Click to download full resolution via product page

Figure 1: Structural segmentation of (Dibutylsulfamoyl)amine highlighting the dichotomy

between the lipophilic tail and polar head.

Physicochemical Profile
Unlike the symmetric isomer (

-dibutylsulfamide, MP 126–127°C), the unsymmetrical
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-dibutylsulfamide exhibits lower lattice energy due to reduced symmetry, often resulting in a
lower melting point or existence as a viscous oil at room temperature depending on purity.

Parameter Value / Characteristic Implication for Research

Physical State
Viscous Liquid or Low-Melting

Solid

Requires careful handling; may

supercool easily.

Melting Point
< 50°C (Estimated vs.

Homologs)

significantly lower than

symmetric isomer (127°C).

Solubility (Aq) Low (< 1 mg/mL)
Hydrophobic effect of butyl

chains dominates.

Solubility (Org) High (DCM, DMSO, MeOH)
Compatible with standard

organic synthesis workflows.

LogP (Calc) ~2.1 – 2.5
Lipophilic; crosses biological

membranes effectively.

pKa (-NH2) ~10.5 (Estimated)
Weakly acidic; requires strong

bases for deprotonation.

Synthesis & Purification Protocol
The most robust route for synthesizing (Dibutylsulfamoyl)amine avoids the use of unstable

sulfamoyl chloride gas by generating the intermediate

-dibutylsulfamoyl chloride in situ or in a stepwise fashion.

Protocol: Stepwise Amidation via Sulfuryl Chloride
Objective: Synthesis of

-Dibutylsulfamide from Dibutylamine.

Step 1: Formation of Sulfamoyl Chloride Intermediate
Setup: Flame-dry a 250 mL round-bottom flask under Argon.

Reagents: Charge with Sulfuryl Chloride (

) (1.0 equiv) in anhydrous DCM.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3005581/docs?utm_src=pdf-body#comprehensive-characterization-of-dibutylsulfamoyl-amine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Addition: Cool to -78°C. Add a solution of Dibutylamine (1.0 equiv) and Triethylamine (1.1

equiv) dropwise over 30 mins.

Expert Insight: Low temperature is critical to prevent the formation of the symmetric

sulfamide byproduct (

).

Monitor: Warm to 0°C and stir for 2 hours. Verify intermediate formation by TLC

(Intermediate is unstable; proceed immediately).

Step 2: Amination
Reaction: Re-cool the mixture to 0°C.

Quench/Amination: Add concentrated aqueous Ammonia (excess, 5-10 equiv) or bubble

anhydrous

gas.

Workup: Stir at room temperature for 4 hours. Dilute with water, extract with DCM (3x).

Purification: Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry

over

.

Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or purify via flash

chromatography (SiO2, Hexane:EtOAc 80:20).
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Figure 2: Stepwise synthesis pathway ensuring regioselectivity and high purity.

Chemical Reactivity & Stability
(Dibutylsulfamoyl)amine is chemically robust but possesses specific reactive vectors useful in

drug design.

Nucleophilicity of the Sulfonamide Nitrogen
The

group is weakly nucleophilic due to the electron-withdrawing sulfonyl group. However, under
basic conditions (e.g.,

,

), it can be alkylated or acylated.
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Reaction:

Application: Creation of Sulfonylureas (reaction with isocyanates) for diabetes research.

Hydrolytic Stability
Acidic Conditions: Highly stable. Resistant to hydrolysis even in refluxing 1M HCl.

Basic Conditions: Stable at ambient temperature. Prolonged heating in strong alkali (>100°C,

NaOH) may lead to S-N bond cleavage, releasing dibutylamine.

Trans-Sulfamoylation
At high temperatures (>150°C) in the presence of a nucleophilic amine, the dibutyl group can

theoretically be displaced, though this is kinetically disfavored compared to reactions at the

primary amine.

Applications in Drug Development
The (Dibutylsulfamoyl) moiety acts as a bioisostere for carboxylic acids or carboxamides,

offering unique pharmacokinetic benefits:

Metabolic Stability: The

group blocks metabolic oxidation that might occur on a carbonyl carbon.

Lipophilicity Modulation: The dibutyl chains provide significant hydrophobic interaction

potential, useful for targeting hydrophobic pockets in enzymes (e.g., Carbonic Anhydrase

inhibitors, though typically requiring an aromatic sulfonamide).

Protease Inhibition: Used as a transition-state mimic in protease inhibitors when coupled with

peptide backbones.

Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can degrade the

surface quality of the solid.
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Disposal: Incineration with an afterburner and scrubber (contains Nitrogen and Sulfur

oxides).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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